molecular formula C12H18O4 B13839017 (1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester

Cat. No.: B13839017
M. Wt: 226.27 g/mol
InChI Key: VNIDRCSRWIEVMF-OUAUKWLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes an isopropoxy group, an oxabicycloheptene ring, and an ethyl ester functional group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxabicycloheptene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the isopropoxy group: This step often involves the use of isopropyl alcohol and a suitable catalyst.

    Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques such as chromatography can ensure the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    (1-Amino-ethyl)-phosphonic acid diisopropyl ester: Similar in having an ester functional group and a complex structure.

    Lambic beer aroma compounds: Share some structural similarities in terms of ester groups and complex organic frameworks.

Uniqueness

(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester is unique due to its specific bicyclic structure and the presence of an isopropoxy group, which confer distinct chemical properties and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of (1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[410]hept-3-ene-3-carboxylic Acid Ethyl Ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

ethyl (1S,5R,6S)-5-propan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate

InChI

InChI=1S/C12H18O4/c1-4-14-12(13)8-5-9(15-7(2)3)11-10(6-8)16-11/h5,7,9-11H,4,6H2,1-3H3/t9-,10+,11-/m1/s1

InChI Key

VNIDRCSRWIEVMF-OUAUKWLOSA-N

Isomeric SMILES

CCOC(=O)C1=C[C@H]([C@@H]2[C@H](C1)O2)OC(C)C

Canonical SMILES

CCOC(=O)C1=CC(C2C(C1)O2)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.